molecular formula C13H16BNO5 B11757416 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde CAS No. 1353580-69-4

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde

Cat. No.: B11757416
CAS No.: 1353580-69-4
M. Wt: 277.08 g/mol
InChI Key: UIIOACFMMXYSFS-UHFFFAOYSA-N
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Description

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde is an organic compound that features a nitro group, a benzaldehyde moiety, and a boronic ester. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Bis(pinacolato)diboron, palladium catalyst, aryl or vinyl halides.

Major Products

    Oxidation: 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic acid.

    Reduction: 3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde.

    Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde involves its reactivity with various reagents to form new chemical bonds. The nitro group can undergo reduction to form an amine, which can further participate in nucleophilic substitution reactions. The boronic ester moiety is particularly reactive in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides under palladium catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde is unique due to the presence of both a nitro group and a boronic ester, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and materials science .

Properties

CAS No.

1353580-69-4

Molecular Formula

C13H16BNO5

Molecular Weight

277.08 g/mol

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)7-11(10)15(17)18/h5-8H,1-4H3

InChI Key

UIIOACFMMXYSFS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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